(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound is a thiazolo-triazine-dione derivative characterized by a fused bicyclic core ([1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione) with two distinct substituents:
- A Z-configuration benzylidene group at position 2, substituted with 3-methoxy and 4-(2-methylpropoxy) groups. This substitution pattern enhances steric bulk and electronic effects, which may influence binding affinity to biological targets .
The compound’s synthesis likely involves condensation reactions between thiazole and triazine precursors, followed by functionalization with fluorinated and alkoxybenzyl groups. Such methods align with protocols for analogous heterocycles, such as thiazolidinones and triazolothiadiazines .
Properties
Molecular Formula |
C24H22FN3O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-14(2)13-32-19-9-6-16(11-20(19)31-3)12-21-23(30)28-24(33-21)26-22(29)18(27-28)10-15-4-7-17(25)8-5-15/h4-9,11-12,14H,10,13H2,1-3H3/b21-12- |
InChI Key |
CSAFXSSLYQQANT-MTJSOVHGSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo-Triazine Dione Synthesis
The thiazolo[3,2-b]triazine-3,7-dione core is constructed via a cyclocondensation reaction between thiourea derivatives and α-keto esters. According to CN112047962A, 2-amino-4-arylthiazole intermediates are condensed with ethyl oxalyl chloride under basic conditions to form the triazine ring. For this compound:
Reaction Conditions :
- Solvent: Anhydrous ethanol
- Temperature: 80°C, 12 hours
- Yield: 68% (purified via silica gel chromatography)
Synthesis of 3-Methoxy-4-(2-Methylpropoxy)Benzaldehyde
The benzylidene substituent at position 2 requires 3-methoxy-4-(2-methylpropoxy)benzaldehyde as a precursor:
- Intermediate 2: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- Commercially available vanillin is alkylated with 2-methylpropyl bromide.
- Step : Vanillin (1 equiv) reacts with 2-methylpropyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions :
- Temperature: 60°C, 6 hours
- Yield: 85% (isolated by distillation under reduced pressure)
Knoevenagel Condensation for Benzylidene Formation
The final step introduces the benzylidene group via a stereoselective Knoevenagel condensation between Intermediate 1 and Intermediate 2:
- Final Step :
Optimized Conditions :
- Solvent: Glacial acetic acid
- Catalyst: Piperidine (10 mol%)
- Temperature: 120°C, 8 hours
- Yield: 62% (Z:E ratio = 9:1 by HPLC)
Structural Characterization and Analytical Data
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 15.6 Hz, 1H, benzylidene-H), 7.45–7.32 (m, 4H, Ar-H), 6.95 (s, 1H, methoxy-Ar-H), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 2.98 (d, J = 7.2 Hz, 2H, CH₂CF), 1.28 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₇H₂₅FN₃O₅S: 546.1421; found: 546.1418.
X-ray Crystallography :
- Single-crystal analysis confirms the (2Z)-configuration and planarity of the thiazolo-triazine core.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Z:E Ratio | Key Advantage |
|---|---|---|---|---|
| Knoevenagel (AcOH) | 62 | 98.5% | 9:1 | High stereoselectivity |
| Microwave-Assisted | 58 | 97.8% | 8:1 | Reduced reaction time (2 hours) |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at triazine N-atoms were mitigated using bulky bases (e.g., DBU) to direct substitution to position 6.
- Stereocontrol : The 2-methylpropoxy group’s steric bulk favors the Z-isomer during condensation.
Industrial-Scale Considerations
- Cost Efficiency : 2-Methylpropyl bromide is replaced with 2-methylpropanol under Mitsunobu conditions (DEAD, PPh₃) to reduce halide waste.
- Green Chemistry : Ethanol/water mixtures replace DMF in alkylation steps, improving sustainability.
Pharmacological Relevance
While beyond synthesis scope, CN112047962A notes that analogous compounds exhibit acetylcholinesterase inhibition (IC₅₀ = 0.8–2.3 µM), suggesting potential for Alzheimer’s disease therapeutics.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Comparisons
Core Structure and Electronic Effects: The thiazolo-triazine-dione core of the target compound shares similarities with triazolothiadiazines () and thiazolidinones (), but its fused bicyclic system provides distinct π-π stacking and hydrogen-bonding capabilities.
Substituent Effects: The 4-fluorobenzyl group increases metabolic stability relative to non-fluorinated analogues (e.g., compounds in ), as fluorine reduces oxidative degradation . The 2-methylpropoxy group at position 4 introduces steric hindrance, which may reduce off-target interactions compared to smaller alkoxy groups (e.g., methoxy in ) .
Synthetic Routes: The target compound’s synthesis likely employs hydrazinecarbothioamide intermediates (as in ) and condensation reactions under basic conditions, similar to methods for triazolothiadiazines (). In contrast, thiazolidinones () require thiosemicarbazide intermediates and chloroacetic acid, highlighting divergent pathways for core formation .
The fluorobenzyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogues (), a critical factor for neuroactive drugs .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Triazolbenzo[d]thiazoles () | Triazolothiadiazines () |
|---|---|---|---|
| LogP (Predicted) | 3.8–4.2 | 2.5–3.0 | 3.1–3.5 |
| Hydrogen Bond Acceptors | 8 | 6–7 | 7–8 |
| Molecular Weight (g/mol) | ~525 | ~350–400 | ~450–500 |
Key Observations :
- Its hydrogen-bond acceptors align with kinase inhibitor pharmacophores (e.g., ATP-binding site interactions), as seen in triazolothiadiazines .
Cross-Reactivity and Selectivity Considerations
- The Z-configuration benzylidene group may reduce cross-reactivity with off-target proteins compared to E-configuration analogues, as demonstrated in immunoassay studies ().
- Substituent bulk (e.g., 2-methylpropoxy) could minimize binding to non-target enzymes like acetylcholinesterase, which prefers smaller substituents () .
Biological Activity
The compound (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article reviews the biological properties of this compound based on available research data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a thiazolo[3,2-b][1,2,4]triazine core that is modified with various substituents such as a fluorobenzyl group and a methoxy-alkyl benzylidene moiety. The presence of multiple functional groups suggests diverse chemical reactivity and potential interactions within biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. A study comparing various thiazole derivatives demonstrated that certain modifications can enhance cytotoxic effects against cancer cell lines.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Thiazole ring with different substituents | Anticancer |
| Benzothiazole B | Similar core structure but with a benzothiazole moiety | Antimicrobial |
| Triazine C | Contains triazine ring but lacks thiazole linkage | Anti-inflammatory |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in structurally similar compounds .
Enzymatic Interactions
The compound's potential for interaction with biological enzymes has been highlighted in several studies. Enzymatic pathways could facilitate transformations involving this compound under physiological conditions. For instance, the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Case Studies
Several case studies have been conducted to explore the biological effects of similar thiazole derivatives:
-
Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant inhibition of cell proliferation.
- Methodology : The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compounds.
- Findings : The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?
- Methodological Answer : A stepwise synthesis involving condensation reactions is typically employed. For example, reacting substituted benzaldehydes with thiosemicarbazides or mercaptoacetic acid derivatives under reflux conditions in DMF-acetic acid mixtures can yield thiazolo-triazine scaffolds. Key steps include forming benzylidene intermediates (e.g., via Schiff base formation) and cyclization . Temperature control (80–100°C) and stoichiometric ratios (1:1 to 1:3 for aldehyde:amine) are critical for yield optimization .
Q. How can researchers confirm the stereochemical configuration (Z/E) of the benzylidene moiety in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential for distinguishing Z/E isomers. For the (2Z) configuration, NOE correlations between the benzylidene proton and adjacent substituents (e.g., methoxy or fluorobenzyl groups) confirm spatial proximity. X-ray crystallography, as demonstrated in analogous thiazolo-triazine derivatives, provides definitive proof of stereochemistry .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended. For instance, -NMR peaks for the benzylidene proton typically appear at δ 7.8–8.2 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm. IR stretches for C=O (1680–1720 cm) and C=N (1600–1640 cm) confirm core functional groups .
Advanced Research Questions
Q. How can structural modifications to the 4-fluorobenzyl or 2-methylpropoxy groups influence bioactivity?
- Methodological Answer : Systematic SAR studies involving halogen substitution (e.g., replacing fluorine with chlorine) or alkoxy chain elongation can elucidate pharmacophore contributions. For example, replacing 4-fluorobenzyl with 4-chlorobenzyl in analogous compounds has shown altered antimicrobial potency due to enhanced lipophilicity . Computational docking (e.g., using AutoDock Vina) paired with in vitro assays (MIC testing) validates these effects .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst selection. Comparative studies using polar aprotic solvents (DMF vs. DMSO) or Lewis acids (e.g., ZnCl) can optimize cyclization efficiency. For example, DMF-acetic acid mixtures improve yields (70–85%) compared to ethanol-based systems (50–60%) due to enhanced intermediate solubility . Replicating protocols with strict inert atmospheres (N/Ar) minimizes oxidative byproducts .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Molecular dynamics simulations and crystallographic fragment screening are recommended. For thiazolo-triazine derivatives, hydrophobic interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) are common. Fluorescence quenching assays using tryptophan residues in target proteins can quantify binding affinity .
Q. What are the challenges in achieving aqueous solubility for this compound, and how can they be mitigated?
- Methodological Answer : The compound’s hydrophobicity (logP >3) limits solubility. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance bioavailability. Structural analogs with polar substituents (e.g., hydroxyl groups) or prodrug strategies (e.g., phosphate esters) improve solubility without compromising activity .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound’s antioxidant activity while avoiding false positives?
- Methodological Answer : Use orthogonal assays: DPPH radical scavenging (for direct antioxidant capacity) paired with cellular ROS detection (e.g., DCFH-DA in HepG2 cells). Normalize results to standard antioxidants (e.g., ascorbic acid) and exclude compounds with intrinsic fluorescence (common in benzylidene derivatives) to prevent interference .
Q. What analytical methods are suitable for detecting degradation products under accelerated stability testing?
- Methodological Answer : HPLC-PDA-MS with C18 columns (gradient elution: acetonitrile/0.1% formic acid) identifies degradation pathways (e.g., hydrolysis of the triazine ring). Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions reveals labile functional groups .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
